molecular formula C10H7Cl2NO B2543722 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one CAS No. 1799477-12-5

2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one

Cat. No.: B2543722
CAS No.: 1799477-12-5
M. Wt: 228.07
InChI Key: ZQBAZIHPFUEWPX-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

Indoles, which are a significant part of this compound, are known to play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Molecular Mechanism

The molecular mechanism of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is not well studied. It is known that indoles show various biologically vital properties , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound need to be investigated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one typically involves the reaction of 5-chloroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The product is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted indole derivatives with various functional groups.

    Oxidation Reactions: Products include indole-2,3-dione derivatives.

    Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the indole ring and the presence of the chloroethanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-(5-chloro-1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-5-10(14)9-4-6-3-7(12)1-2-8(6)13-9/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBAZIHPFUEWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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